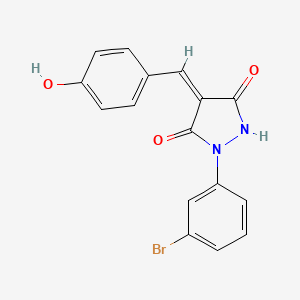![molecular formula C25H27N3O4 B11624837 3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11624837.png)
3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Amination: The piperidin-1-yl group is introduced through nucleophilic substitution reactions, where the phenyl group is substituted with the piperidin-1-yl group.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline ring and the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Uniqueness
3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties. Its combination of ethyl, methyl, and piperidin-1-yl groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C25H27N3O4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
3-O-ethyl 6-O-methyl 4-(4-piperidin-1-ylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C25H27N3O4/c1-3-32-25(30)21-16-26-22-12-7-17(24(29)31-2)15-20(22)23(21)27-18-8-10-19(11-9-18)28-13-5-4-6-14-28/h7-12,15-16H,3-6,13-14H2,1-2H3,(H,26,27) |
Clé InChI |
NSHKSSCLBOOMNI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)N4CCCCC4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-{3-[(E)-(6-hydroxy-4-oxo-2-sulfanylpyrimidin-5(4H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11624757.png)
![3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11624766.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B11624778.png)

![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11624789.png)
![2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]-4-methylpentanoic acid methyl ester](/img/structure/B11624792.png)

![Methyl 5-{[(2-chlorophenyl)carbonyl][(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11624797.png)
![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624805.png)
![Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624812.png)
![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide](/img/structure/B11624824.png)
![N-(2-Ethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11624831.png)

![ethyl 4-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-2-methyl-5-oxo-4H,5H-naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11624841.png)
